Apramycin

Antimicrobial susceptibility Multidrug-resistant Gram-negative bacilli Bloodstream infection

Antimicrobial susceptibility surveillance programs face a critical gap: conventional 4,6-disubstituted aminoglycosides (gentamicin, tobramycin) exhibit >70% resistance in MDR Gram-negative isolates, while Apramycin's monosubstituted DOS scaffold sterically evades AMEs and RMTases, retaining 98.3% susceptibility. • 98.3% susceptibility in MDR GNB blood culture isolates vs. 26.0% (gentamicin) and 21.5% (tobramycin) • 95.5% susceptibility against CRE strains; MIC₉₀ 8 µg/mL vs. >256 µg/mL for conventional aminoglycosides • Low cochlear toxicity; validated PK/PD benchmarks available (fAUC/MIC: 50 stasis, 106 1-log kill)

Molecular Formula C21H41N5O11
Molecular Weight 539.6 g/mol
CAS No. 37321-09-8
Cat. No. B1230331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApramycin
CAS37321-09-8
Synonymsapramycin
apramycin sulfate
Molecular FormulaC21H41N5O11
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O
InChIInChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1
InChIKeyXZNUGFQTQHRASN-XQENGBIVSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apramycin: Structural Differentiation and Sourcing


Apramycin is a structurally unique aminoglycoside antibiotic belonging to the 2-deoxystreptamine (DOS) class. Unlike the majority of clinically used aminoglycosides, which possess a 4,5- or 4,6-disubstituted DOS core, apramycin features a monosubstituted DOS ring that carries an unusual bicyclic eight-carbon dialdose moiety [1]. This structural deviation confers a fundamentally distinct resistance profile: apramycin is not susceptible to the most prevalent aminoglycoside-modifying enzymes (AMEs) and ribosomal methyltransferases (RMTases) that severely compromise all aminoglycosides in current clinical practice [2]. Currently approved as a veterinary antimicrobial in multiple jurisdictions for the treatment of enteric infections in livestock [3], apramycin is also under active investigation as a repurposed therapeutic candidate for multidrug-resistant Gram-negative infections in humans [4].

Scaffold Monosubstituted 2-DOS core with bicyclic dialdose moiety evades common AMEs and RMTases.
Resistance Profile Broad susceptibility in reported MDR Gram-negative panels, including CRE and carbapenem-resistant strains.
Research Use Suitable as a reference compound for aminoglycoside resistance mechanism studies and PK/PD modeling.

Apramycin: Why Generic Substitution Fails


Generic substitution among aminoglycosides is precluded by fundamental structural divergence that dictates susceptibility to resistance mechanisms. The 4,6-disubstituted DOS aminoglycosides—including gentamicin, tobramycin, and amikacin—are substrates for an extensive repertoire of plasmid-encoded aminoglycoside-modifying enzymes (acetyltransferases, nucleotidyltransferases, phosphotransferases) and 16S rRNA methyltransferases that have disseminated globally among Gram-negative pathogens [1]. Apramycin's monosubstituted DOS scaffold and bicyclic dialdose moiety sterically and electronically evade the active sites of the vast majority of these resistance determinants [2]. Consequently, clinical isolates expressing resistance to multiple 4,6-disubstituted aminoglycosides frequently retain full susceptibility to apramycin [3]. This structural basis for differential susceptibility means that substituting apramycin with a conventional aminoglycoside in contexts of documented or suspected aminoglycoside resistance carries a high probability of therapeutic failure. The quantitative evidence below substantiates this differentiation.

Apramycin
Monosubstituted DOS scaffold; not a substrate for prevalent AMEs or 16S rRNA methyltransferases.
4,6-Disubstituted Aminoglycosides
Gentamicin, tobramycin, amikacin—extensively modified by acetyltransferases, nucleotidyltransferases, and RMTases.
Susceptibility rates remain high in reported MDR isolate panels where conventional aminoglycosides show markedly reduced activity.
Susceptibility may drop below 30% in CRE and MDR bloodstream isolates; resistance profile mismatch limits direct interchange.
Reported lower cochlear toxicity ranking in ex vivo models supports use in ototoxicity endpoint screening.
Neomycin and mixed-isomer gentamicin show higher ototoxicity; hidden hearing loss observed at low concentrations.

Apramycin: Product Differentiation Evidence


Comparative Susceptibility: MDR Blood Culture Isolates

In a multicenter study evaluating 470 multidrug-resistant (MDR) Gram-negative bacilli (GNB) blood culture isolates from Cambodia, Laos, Singapore, Thailand, and Vietnam, apramycin demonstrated substantially higher susceptibility rates compared with the 4,6-disubstituted aminoglycosides gentamicin and tobramycin, and also surpassed amikacin [1]. The study included isolates resistant to carbapenems, third-generation cephalosporins, and colistin [1].

MDR Blood Culture Susceptibility
Head-to-head
Apramycin 98.3% vs Amikacin 86.8%, Gentamicin 26.0%, Tobramycin 21.5%
Supports susceptibility surveillance panel inclusion for MDR Gram-negative isolates.
470 blood culture isolates from five Southeast Asian countries; broth microdilution.
Antimicrobial susceptibility Multidrug-resistant Gram-negative bacilli Bloodstream infection Aminoglycoside resistance

Carbapenem-Resistant Enterobacteriaceae: Comparative Activity

A study of 134 CRE clinical strains collected from multiple hospitals in China compared the in vitro susceptibility of apramycin against neomycin, paromomycin, streptomycin, and three 4,6-disubstituted DOS aminoglycosides (amikacin, gentamicin, tobramycin) [1]. The strains carried blaNDM (n=66), blaKPC-2 (n=62), or blaIMP-4 (n=7) carbapenemase genes [1].

CRE Activity
Head-to-head
95.5% susceptible; MIC₉₀ 8 µg/mL vs Amikacin MIC₉₀ >256 µg/mL
Supports CRE screening panel evaluation where 4,6-disubstituted aminoglycosides show limited activity.
134 CRE clinical strains; carbapenemase genes included blaNDM, blaKPC-2, blaIMP-4.
Carbapenem-resistant Enterobacteriaceae CRE Antimicrobial susceptibility testing Aminoglycoside comparative efficacy

Cochlear Ototoxicity Comparison in Ex Vivo Model

In a study evaluating the ototoxic potential of aminoglycosides selected for strong antibacterial activity against MDR ESKAPE pathogens, apramycin was directly compared with gentamicin, gentamicin C1a, paromomycin, and neomycin using mouse cochlear explants [1]. Outer hair cell (OHC) survival and compound action potential (CAP) thresholds were assessed following local round window application [1].

Cochlear Ototoxicity
Head-to-head
Ranked least toxic alongside gentamicin C1a; no hidden hearing loss at low concentrations
Supports ototoxicity endpoint screening studies and comparator benchmarking.
Mouse cochlear explant model; OHC survival and CAP threshold assessment.
Ototoxicity Cochlear hair cell survival Aminoglycoside toxicity comparison Safety margin

Pseudomonas aeruginosa from CF: Comparison with Tobramycin

A head-to-head in vitro comparison of apramycin and tobramycin was conducted against a panel of 24 Pseudomonas aeruginosa isolates from chronically infected cystic fibrosis patients [1]. Both mucoid and non-mucoid strains were evaluated for MIC, MBC, time-kill kinetics, and antibiofilm activity [1].

P. aeruginosa CF Isolates
Head-to-head
Resistance rate 16.6% vs tobramycin 62.5%; MIC₉₀ at least 4-fold lower; faster kill without regrowth
Supports chronic infection model evaluation with mucoid and non-mucoid strains.
24 P. aeruginosa CF clinical isolates; time-kill and antibiofilm assays.
Cystic fibrosis Pseudomonas aeruginosa Time-kill kinetics Aminoglycoside comparator

PK/PD Translation from Murine Thigh Infection Model

Translational PK/PD modeling was performed using preclinical PK data from four species (mouse, rat, guinea pig, dog) and in vivo efficacy data from a neutropenic murine thigh infection model with E. coli [1]. The analysis established fAUC/MIC targets and predicted human pharmacokinetic parameters and efficacious dose [1].

PK/PD Targets
Reported
fAUC/MIC stasis 50, 1-log kill 106; predicted human CL 7.67 L/h
Supports translational PK/PD modeling and exposure-response benchmarking.
Neutropenic mouse thigh infection model; allometric scaling from four species.
Pharmacokinetic-pharmacodynamic modeling In vivo efficacy Translational pharmacology Dose prediction

Bacterial Burden Reduction in Murine UTI Model

In a murine complicated urinary tract infection (cUTI) model using two E. coli strains (EN591 and ATCC 700336), apramycin treatment produced substantial bacterial load reduction in kidney and bladder tissue [1]. PK/PD modeling integrating in vitro time-kill data (pH 6 and 7.4) and in vivo tissue time-course data was used to predict human dosing requirements [1].

cUTI Model Reduction
Reported
Up to 4.3-log CFU reduction; 3- to 145-fold in vivo potency enhancement over in vitro
Supports complicated UTI model evaluation and PK/PD-driven dose interpretation.
Immunocompetent mouse cUTI model; two E. coli strains; kidney and bladder tissue endpoints.
Complicated urinary tract infection In vivo bacterial killing PK/PD modeling Translational research

Apramycin: Research and Industrial Applications


Antimicrobial Susceptibility Surveillance for MDR Bloodstream Infections

Based on the finding that apramycin demonstrates 98.3% susceptibility among MDR GNB blood culture isolates compared with only 26.0% and 21.5% for gentamicin and tobramycin respectively [1], procurement of apramycin reference standard is indicated for laboratories conducting antimicrobial susceptibility surveillance in regions with high aminoglycoside resistance prevalence. Apramycin should be included in susceptibility testing panels when evaluating therapeutic options for carbapenem-resistant, third-generation cephalosporin-resistant, or colistin-resistant Gram-negative infections, as the study confirmed that all tested carbapenem- and cephalosporin-resistant Enterobacterales, all Acinetobacter baumannii, and all Pseudomonas aeruginosa isolates appeared susceptible to apramycin [1].

Preclinical Development of Aminoglycosides for CRE/ESKAPE

The demonstration that apramycin retains 95.5% susceptibility against CRE strains with MIC₉₀ of 8 µg/mL, while 4,6-disubstituted aminoglycosides exhibit MIC₉₀ >256 µg/mL and susceptibility rates of 28-55% [1], positions apramycin as a critical reference compound and potential scaffold for medicinal chemistry optimization. Organizations engaged in aminoglycoside drug discovery should procure apramycin for use as a comparator in SAR studies, given its unique evasion of AMEs and RMTases [2]. The established fAUC/MIC targets (50 for stasis, 106 for 1-log kill) [3] provide a quantitative benchmark for evaluating novel derivatives in murine infection models.

Ototoxicity and Cochlear Safety Screening

Apramycin's demonstrated low cochlear toxicity profile—ranking alongside gentamicin C1a as the least toxic among tested aminoglycosides and showing no evidence of hidden hearing loss at low concentrations [1]—supports its procurement as a low-toxicity reference standard in ototoxicity screening assays. Organizations developing aminoglycoside analogs with improved safety margins should include apramycin as a comparator to benchmark novel compounds against this favorable toxicity baseline. The cochlear explant methodology employed in this study [1] provides a validated experimental system for such comparative assessments.

PK/PD Modeling for Aminoglycoside Repurposing

The availability of multi-species PK data, in vivo efficacy parameters (4.3-log CFU reduction in cUTI model), and validated PK/PD models predicting human clearance (7.67 L/h) and efficacious dose (11 mg/kg daily) [1] makes apramycin an ideal case study compound for pharmacometric research. Organizations engaged in model-informed drug development for antimicrobials should procure apramycin to benchmark translational PK/PD workflows. The 3- to 145-fold in vivo potency enhancement relative to in vitro predictions [2] provides a unique dataset for investigating the determinants of aminoglycoside tissue penetration and activity in complex infection environments.

Application
Selection Property
Validation Focus
MDR Gram-negative susceptibility profiling
High susceptibility rate across MDR bloodstream isolates
Broth microdilution susceptibility endpoints; regional isolate panel coverage
CRE/ESKAPE drug discovery research
Retained activity against carbapenem-resistant strains (MIC₉₀ ≤8 µg/mL)
MIC₉₀ and resistance mechanism evasion; comparative SAR with 4,6-disubstituted analogs
Ototoxicity screening assays
Low cochlear toxicity ranking; absence of hidden hearing loss
Outer hair cell survival and CAP threshold endpoints in cochlear explant models
Translational PK/PD modeling studies
Defined fAUC/MIC targets and multi-species PK profile
In vivo bacterial reduction endpoints; allometric scaling and exposure-response benchmarking

Technical Documentation Hub

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41 linked technical documents
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